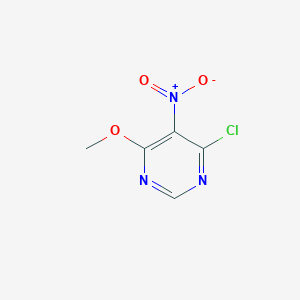

4-Chloro-6-methoxy-5-nitropyrimidine

Description

The exact mass of the compound 4-Chloro-6-methoxy-5-nitropyrimidine is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 73560. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 4-Chloro-6-methoxy-5-nitropyrimidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Chloro-6-methoxy-5-nitropyrimidine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-chloro-6-methoxy-5-nitropyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4ClN3O3/c1-12-5-3(9(10)11)4(6)7-2-8-5/h2H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZTJXHWQWCLEJX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=NC=N1)Cl)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4ClN3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60291159 | |

| Record name | 4-chloro-6-methoxy-5-nitropyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60291159 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52854-14-5 | |

| Record name | 52854-14-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=73560 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-chloro-6-methoxy-5-nitropyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60291159 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Introduction: The Strategic Value of a Multifunctional Pyrimidine Scaffold

An In-Depth Technical Guide to 4-Chloro-6-methoxy-5-nitropyrimidine

In the landscape of modern medicinal chemistry and drug development, the pyrimidine core stands out as a "privileged scaffold." Its structural resemblance to the purine and pyrimidine bases of DNA and RNA allows it to effectively interact with a vast array of biological targets, most notably the ATP-binding pocket of protein kinases. However, the true potential of a pyrimidine-based intermediate is unlocked not by its core structure alone, but by the strategic placement of functional groups that dictate its reactivity and allow for controlled, sequential modification.

4-Chloro-6-methoxy-5-nitropyrimidine is a prime exemplar of such a strategically functionalized building block. Each substituent is deliberately positioned to influence the molecule's electronic properties and provide orthogonal chemical handles for diversification. The chloro, methoxy, and nitro groups are not merely decorative; they are tactical elements that enable chemists to construct complex molecular architectures with high precision. This guide provides an in-depth exploration of this compound, from its fundamental properties to its application in the synthesis of high-value molecules, particularly kinase inhibitors. We will delve into the causality behind its reactivity and provide field-proven insights into its practical application.

Core Compound Identification and Physicochemical Properties

Accurate identification is the bedrock of reproducible science. 4-Chloro-6-methoxy-5-nitropyrimidine is uniquely identified by its CAS number, ensuring unambiguous sourcing and data correlation.

| Property | Value | Source |

| CAS Number | 52854-14-5 | [1] |

| Molecular Formula | C₅H₄ClN₃O₃ | [1] |

| Molecular Weight | 189.56 g/mol | [1] |

| Appearance | Solid (Typically a yellow or light brown solid) | [1] |

| Melting Point | 66 °C | [1] |

| Boiling Point | 343.1 °C at 760 mmHg (Predicted) | [1] |

| Density | 1.532 g/cm³ (Predicted) | [1] |

| InChI Key | YZTJXHWQWCLEJX-UHFFFAOYSA-N | [1] |

Note: Some physical properties, such as boiling point and density, are often computationally predicted for specialized reagents and should be treated as estimates.

Plausible Synthetic Workflow

While numerous specific syntheses for substituted pyrimidines exist, a common and logical pathway to 4-Chloro-6-methoxy-5-nitropyrimidine can be retrosynthetically derived from commercially available starting materials. The following workflow is based on established pyrimidine chemistry. The key is a sequence of nitration followed by selective functionalization of a dichlorinated intermediate.

Caption: Plausible synthesis route starting from 4,6-dichloropyrimidine.

Causality Behind the Workflow:

-

Starting Material Selection: 4,6-Dichloropyrimidine is a readily available and cost-effective starting material. The two chlorine atoms provide reactive sites for subsequent nucleophilic substitution.

-

Nitration: The pyrimidine ring is electron-deficient and requires strong activating conditions for electrophilic aromatic substitution. A mixture of nitric and sulfuric acid introduces the nitro group at the C5 position, which is the most electron-rich carbon on the dichlorinated ring. This nitro group is critical as it powerfully activates the C4 and C6 positions for the next step.

-

Selective Monosubstitution: The reaction of 4,6-dichloro-5-nitropyrimidine with one equivalent of a nucleophile like sodium methoxide (NaOMe) allows for the selective replacement of one chlorine atom.[2] The reaction must be carefully controlled (typically at low temperatures) to prevent disubstitution. The strong electron-withdrawing effect of the nitro group and the nitrogen atoms in the ring makes this nucleophilic aromatic substitution (SₙAr) reaction highly efficient.

Chemical Reactivity: A Toolkit for Molecular Elaboration

The utility of 4-Chloro-6-methoxy-5-nitropyrimidine lies in its predictable and versatile reactivity. The chlorine at C4 is the primary site for modification, serving as an excellent leaving group in SₙAr reactions.

Nucleophilic Aromatic Substitution (SₙAr)

This is the cornerstone reaction for this substrate. The pyrimidine ring is inherently electron-deficient, a property that is dramatically amplified by the adjacent nitro group at C5. This electronic arrangement makes the C4 position highly electrophilic and susceptible to attack by a wide range of nucleophiles (amines, thiols, alcohols, etc.).

Mechanism of Action: The reaction proceeds via a two-step addition-elimination mechanism, involving a resonance-stabilized Meisenheimer complex intermediate.

Caption: Mechanism of Nucleophilic Aromatic Substitution (SNAr).

Expert Insights:

-

Choice of Nucleophile: Primary and secondary amines are excellent nucleophiles for this reaction, making it a foundational method for installing the "anilino" moiety common in many kinase inhibitors.[3]

-

Reactivity Anomaly: While chlorine is generally a better leaving group than methoxy, computational studies on related 6-alkoxy-4-chloro-5-nitropyrimidines have shown that under certain conditions with primary amines, the alkoxy group can be displaced preferentially.[4] This is attributed to the formation of pre-reactive complexes that facilitate the departure of the alkoxide. This is a critical consideration for reaction design, and reaction conditions (solvent, temperature, base) must be optimized to ensure chemoselectivity for C4 substitution.

Palladium-Catalyzed Cross-Coupling Reactions

The C4-Cl bond provides a handle for powerful palladium-catalyzed cross-coupling reactions, enabling the formation of C-C bonds and the introduction of aryl, heteroaryl, or alkynyl groups.

This reaction couples the pyrimidine with an organoboron species (typically a boronic acid or ester) to form a biaryl or vinyl-substituted pyrimidine. It is a robust and widely used method in drug discovery for exploring structure-activity relationships (SAR).[5][6]

Caption: Simplified catalytic cycle for the Suzuki-Miyaura coupling reaction.

Protocol Considerations:

-

Catalyst: A Pd(0) source is required, often generated in situ from a Pd(II) precatalyst. Common choices include Pd(PPh₃)₄ or Pd(dppf)Cl₂.[2][7]

-

Base: A base (e.g., Na₂CO₃, K₂CO₃, Cs₂CO₃) is essential for activating the boronic acid in the transmetalation step.[7]

-

Solvent: A mixture of an organic solvent (e.g., Dioxane, Toluene, DME) and water is typically used.

The Sonogashira coupling introduces an alkyne substituent at the C4 position by reacting the chloropyrimidine with a terminal alkyne. This reaction requires both a palladium catalyst and a copper(I) co-catalyst.[8][9][10]

Caption: Interdependent catalytic cycles of the Sonogashira coupling.

Expert Insights: The copper cycle generates a copper-acetylide intermediate, which then participates in the transmetalation step with the palladium complex.[11] The choice of amine base (e.g., Et₃N, DIPEA) is crucial as it serves both to deprotonate the alkyne and as a solvent.

Reduction of the Nitro Group

The nitro group is not just an activating group; it is also a synthetic precursor to a primary amine. This transformation is fundamental for building fused heterocyclic systems.

Workflow: From Pyrimidine to Fused Systems

Caption: Reduction of the nitro group enables access to fused ring systems.

Common Reducing Agents:

-

Catalytic Hydrogenation: H₂ gas with a palladium on carbon (Pd/C) catalyst is a clean and efficient method.

-

Metal-based Reductants: Reagents like tin(II) chloride (SnCl₂) in HCl or iron powder in acetic acid are also effective for this transformation.

Application in Kinase Inhibitor Synthesis

The true power of 4-Chloro-6-methoxy-5-nitropyrimidine is realized when these individual reactions are combined in a synthetic campaign targeting high-value molecules like kinase inhibitors. The pyrimidine core acts as a scaffold to correctly orient pharmacophoric groups within the kinase ATP binding site.[12][13]

A common strategy involves:

-

SₙAr Reaction: Introduction of a substituted aniline at the C4 position. This aniline moiety often forms key hydrogen bonds with the "hinge region" of the kinase.[3]

-

Reduction of Nitro Group: Conversion of the nitro group to an amine.

-

Further Functionalization/Cyclization: The newly formed amine can be acylated, alkylated, or used to construct a second fused ring, providing another vector for SAR exploration.

The synthesis of the pioneering EGFR inhibitor Gefitinib, while starting from a quinazoline core, illustrates the importance of the 4-anilino substitution pattern that is readily accessible from activated chloropyrimidines.[14][15]

Safety and Handling

As with any reactive chemical intermediate, proper handling of 4-Chloro-6-methoxy-5-nitropyrimidine is paramount. The information below is a synthesis of data from related compounds and should be supplemented by a thorough review of the specific Safety Data Sheet (SDS) provided by the supplier.[16][17][18]

-

Hazard Identification:

-

Precautionary Statements:

-

Prevention: Wash hands thoroughly after handling. Wear protective gloves, eye protection, and face protection. Use only in a well-ventilated area. Avoid breathing dust.[18][19]

-

Response:

-

IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER or doctor.[16]

-

IF ON SKIN: Wash with plenty of soap and water. If irritation occurs, get medical advice.[18]

-

IF SWALLOWED: Rinse mouth. Call a POISON CENTER or doctor if you feel unwell.[16]

-

-

Storage: Store in a well-ventilated, cool place. Keep container tightly closed. Store locked up.[19]

-

Disposal: Dispose of contents/container to an approved waste disposal plant.[16]

-

Spectroscopic Characterization

Verifying the identity and purity of the material is crucial. Spectroscopic data provides the necessary confirmation.[20]

-

¹H NMR: Expect a singlet for the C2 proton of the pyrimidine ring and a singlet for the methoxy (OCH₃) protons. The chemical shifts will be influenced by the electron-withdrawing nature of the substituents.

-

¹³C NMR: Expect distinct signals for the four unique carbons of the pyrimidine ring and one for the methoxy carbon. The carbons attached to the electronegative chloro, nitro, and oxygen atoms will be shifted downfield.

-

Mass Spectrometry (MS): The mass spectrum will show a characteristic isotopic pattern for the molecular ion (M⁺) due to the presence of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio).

-

Infrared (IR) Spectroscopy: Expect strong characteristic peaks for the C-Cl stretch, C-O (methoxy) stretch, and asymmetric and symmetric stretches for the nitro (NO₂) group.

Conclusion

4-Chloro-6-methoxy-5-nitropyrimidine is far more than a simple chemical. It is a highly engineered tool for synthetic chemists. Its value is derived from the interplay of its functional groups: the chloro atom as a versatile leaving group, the methoxy group as a modulator of properties, and the nitro group as both a powerful activating group and a latent amine. Understanding the causality behind its reactivity—from the electronic drivers of SₙAr to the catalytic cycles of cross-coupling—empowers researchers, scientists, and drug development professionals to leverage this building block to its full potential, accelerating the discovery of novel therapeutics and complex molecular probes.

References

-

Singh, U. P., et al. (2012). A simple and highly efficient process for synthesis of Gefitinib and its intermediate. Rasayan Journal of Chemistry. [Link]

-

Sains Malaysiana. (2021). A Novel Synthesis of Anti-Cancer Drug Gefitinib from 6,7-Dimethoxy-3H- Quinazolin-4-One. Sains Malaysiana. [Link]

-

Maskrey, T. S., et al. (2019). A New Synthesis of Gefitinib. Synlett. [Link]

-

Royal Society of Chemistry. (2023). Symmetric 4,6-dialkyl/arylamino-5-nitropyrimidines: theoretical explanation of why aminolysis of alkoxy groups is favoured over chlorine aminolysis in nitro-activated pyrimidines. RSC Publishing. [Link]

-

National Institutes of Health. (2015). Design and synthesis of novel Gefitinib analogues with improved anti-tumor activity. Bioorganic & Medicinal Chemistry Letters. [Link]

- Google Patents. A kind of synthetic method of 4,6-dichloro-2-methylthio-5-nitropyrimidine.

-

MDPI. (2022). Synthesis and In Vitro Antitumor Activity Evaluation of Gefitinib-1,2,3-Triazole Derivatives. Molecules. [Link]

-

ACS Publications. (2021). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry. [Link]

-

PubChemLite. 4-chloro-5-methoxy-6-methylpyrimidine (C6H7ClN2O). [Link]

-

Semantic Scholar. Syntheses of the 7-N-Oxides of 6-Mercaptopurine and 6-Methylthiopurine. [Link]

-

Asian Journal of Chemistry. (2014). An Efficient and Convenient Synthesis of 4,6-Dichloro-2-methyl-5-nitropyrimidine. [Link]

-

ResearchGate. (2016). Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline. [Link]

- Google Patents. Preparation method of 5-methoxy-4,6-dichloropyrimidine.

-

National Center for Biotechnology Information. (2021). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. ACS Omega. [Link]

-

PubChem. 4-Chloro-5-methoxy-2-(methylsulfanyl)pyrimidine. [Link]

-

ResearchGate. (2018). Unusual Reactions of 4,6-Dichloro-5-nitropyrimidine with C-Nucleophiles. [Link]

-

Chemistry LibreTexts. Sonogashira Coupling. [Link]

-

Organic Chemistry Portal. Sonogashira Coupling. [Link]

-

Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]

-

MDPI. (2019). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Molecules. [Link]

-

PubChem. 4-Chloro-6-methoxy-2-methylpyrimidin-5-amine. [Link]

-

Wikipedia. Suzuki reaction. [Link]

-

Semantic Scholar. (2020). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst. [Link]

-

YouTube. Sonogashira coupling. [Link]

-

Wikipedia. Sonogashira coupling. [Link]

-

MDPI. (2022). Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. Catalysts. [Link]

-

Andrew G. Myers Research Group, Harvard University. The Suzuki Reaction. [Link]

Sources

- 1. echemi.com [echemi.com]

- 2. mdpi.com [mdpi.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Symmetric 4,6-dialkyl/arylamino-5-nitropyrimidines: theoretical explanation of why aminolysis of alkoxy groups is favoured over chlorine aminolysis in ... - New Journal of Chemistry (RSC Publishing) DOI:10.1039/D3NJ03495J [pubs.rsc.org]

- 5. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Sonogashira Coupling [organic-chemistry.org]

- 10. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 11. youtube.com [youtube.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]

- 14. ukm.my [ukm.my]

- 15. thieme-connect.de [thieme-connect.de]

- 16. fishersci.com [fishersci.com]

- 17. tcichemicals.com [tcichemicals.com]

- 18. fishersci.com [fishersci.com]

- 19. aksci.com [aksci.com]

- 20. 4-CHLORO-6-METHOXY-5-NITROPYRIMIDINE(52854-14-5) 1H NMR spectrum [chemicalbook.com]

A Comprehensive Technical Guide to 4-Chloro-6-methoxy-5-nitropyrimidine: Properties, Synthesis, and Spectroscopic Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chloro-6-methoxy-5-nitropyrimidine is a highly functionalized heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Its unique electronic and structural features, arising from the interplay of the electron-withdrawing nitro group and the chloro and methoxy substituents on the pyrimidine core, make it a versatile building block for the synthesis of a diverse range of biologically active molecules. This guide provides an in-depth analysis of its physical and chemical properties, a plausible synthetic route, and a detailed examination of its expected spectroscopic characteristics, offering valuable insights for researchers engaged in the design and synthesis of novel therapeutic agents. The pyrimidine scaffold is a common motif in numerous pharmaceuticals, and understanding the nuances of substituted pyrimidines like the title compound is crucial for advancing drug development programs.[1]

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development. The properties of 4-Chloro-6-methoxy-5-nitropyrimidine are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₅H₄ClN₃O₃ | [N/A] |

| Molecular Weight | 189.55 g/mol | [N/A] |

| Appearance | Solid | [N/A] |

| Melting Point | 66 °C | [N/A] |

| Boiling Point | 343.1 °C at 760 mmHg | [N/A] |

| Density | 1.532 g/cm³ | [N/A] |

| Flash Point | 161.3 °C | [N/A] |

| Refractive Index | 1.569 | [N/A] |

These properties indicate that 4-Chloro-6-methoxy-5-nitropyrimidine is a stable, solid compound under standard conditions, with a relatively high boiling point, suggesting low volatility.

Synthesis and Reactivity

The pyrimidine ring is electron-deficient, and this deficiency is further enhanced by the presence of the strongly electron-withdrawing nitro group. This electronic feature makes the carbon atoms of the pyrimidine ring, particularly those bearing the chloro substituents, highly susceptible to attack by nucleophiles.[2][3] The chloro groups are good leaving groups, facilitating the substitution reaction.

Proposed Synthetic Protocol:

The synthesis of 4-Chloro-6-methoxy-5-nitropyrimidine can be achieved by the regioselective substitution of one of the chloro groups of 4,6-dichloro-5-nitropyrimidine with a methoxy group using sodium methoxide.

Reaction:

Step-by-Step Methodology:

-

Precursor Synthesis: The starting material, 4,6-dichloro-5-nitropyrimidine, can be synthesized from 4,6-dihydroxypyrimidine through nitration followed by chlorination with a reagent like phosphorus oxychloride (POCl₃).[4][5]

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4,6-dichloro-5-nitropyrimidine in a suitable anhydrous solvent, such as methanol or tetrahydrofuran (THF).

-

Nucleophilic Addition: While stirring the solution at room temperature, slowly add one equivalent of a solution of sodium methoxide in methanol. The use of one equivalent of the nucleophile is crucial to favor monosubstitution.

-

Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) to observe the consumption of the starting material and the formation of the product.

-

Work-up and Purification: Upon completion, the reaction mixture is typically quenched with water and the product is extracted with an organic solvent like ethyl acetate. The organic layer is then washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield pure 4-Chloro-6-methoxy-5-nitropyrimidine.

Spectroscopic Characterization

¹H NMR Spectroscopy

The ¹H NMR spectrum of 4-Chloro-6-methoxy-5-nitropyrimidine is expected to be relatively simple, exhibiting two distinct signals:

-

Aromatic Proton (C2-H): A singlet in the downfield region, typically between δ 8.5 and 9.5 ppm. The electron-withdrawing nature of the two nitrogen atoms in the pyrimidine ring and the adjacent nitro and chloro groups will significantly deshield this proton, shifting its resonance to a lower field.

-

Methoxy Protons (-OCH₃): A singlet corresponding to the three protons of the methoxy group. This signal is expected to appear in the range of δ 3.9 to 4.2 ppm. The exact chemical shift will be influenced by the electronic environment of the pyrimidine ring.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide valuable information about the carbon framework of the molecule. The predicted chemical shifts for the five carbon atoms are as follows:

-

C4 and C6: These carbons, bonded to the electronegative chlorine and oxygen atoms, respectively, will be significantly deshielded and are expected to resonate at a lower field, likely in the range of δ 150 to 170 ppm.

-

C2: The chemical shift of this carbon will also be in the downfield region, influenced by the adjacent nitrogen atoms, typically around δ 150 to 160 ppm.

-

C5: This carbon, bearing the nitro group, will also be deshielded, with an expected resonance in the range of δ 130 to 145 ppm.

-

Methoxy Carbon (-OCH₃): The carbon of the methoxy group will appear in the upfield region, typically between δ 50 and 60 ppm.[6][7]

Mass Spectrometry

Mass spectrometry is a powerful tool for determining the molecular weight and fragmentation pattern of a compound. For 4-Chloro-6-methoxy-5-nitropyrimidine, the following observations are expected in its mass spectrum:

-

Molecular Ion Peak (M⁺): A prominent molecular ion peak should be observed at m/z corresponding to the molecular weight of the compound (189.55 g/mol ). Due to the presence of chlorine, an isotopic peak (M+2) at approximately one-third the intensity of the molecular ion peak will also be present, which is a characteristic signature of a monochlorinated compound.[8][9]

-

Fragmentation Pattern: The fragmentation of the molecular ion will likely involve the loss of small, stable molecules or radicals. Common fragmentation pathways could include the loss of the nitro group (-NO₂, 46 Da), the methoxy group (-OCH₃, 31 Da), or a chlorine radical (-Cl, 35/37 Da). The fragmentation pattern can provide further confirmation of the compound's structure.[10][11]

Infrared (IR) Spectroscopy

The IR spectrum of 4-Chloro-6-methoxy-5-nitropyrimidine will display characteristic absorption bands corresponding to the various functional groups present in the molecule.

-

N-O Stretching (Nitro Group): Two strong absorption bands are expected for the nitro group: an asymmetric stretching vibration in the region of 1550-1475 cm⁻¹ and a symmetric stretching vibration between 1360-1290 cm⁻¹.[12]

-

C-Cl Stretching: A stretching vibration for the C-Cl bond is expected in the fingerprint region, typically between 800 and 600 cm⁻¹.

-

C-O Stretching (Methoxy Group): An asymmetric C-O-C stretching vibration should be observable in the range of 1275-1200 cm⁻¹, and a symmetric stretch between 1075-1020 cm⁻¹.

-

Aromatic C=N and C=C Stretching: The pyrimidine ring will exhibit characteristic stretching vibrations for C=N and C=C bonds in the region of 1600-1400 cm⁻¹.

-

C-H Stretching: Aromatic C-H stretching vibrations are expected to appear just above 3000 cm⁻¹, while the C-H stretching of the methoxy group will be observed just below 3000 cm⁻¹.[13][14][15]

Applications in Drug Discovery

Substituted pyrimidines are a cornerstone of modern medicinal chemistry, with applications ranging from anticancer to antimicrobial agents. 4-Chloro-6-methoxy-5-nitropyrimidine serves as a key intermediate in the synthesis of more complex molecules with potential therapeutic value. The chloro and methoxy groups offer handles for further chemical modifications, allowing for the exploration of structure-activity relationships (SAR). The nitro group can be reduced to an amino group, which can then be further functionalized, opening up a wide array of synthetic possibilities for creating libraries of compounds for biological screening.[1]

Safety and Handling

As with any chemical compound, proper safety precautions should be taken when handling 4-Chloro-6-methoxy-5-nitropyrimidine. It should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse the affected area with copious amounts of water. For detailed safety information, it is always recommended to consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

4-Chloro-6-methoxy-5-nitropyrimidine is a valuable building block for the synthesis of novel compounds in the field of drug discovery. Its well-defined physicochemical properties and predictable reactivity make it an attractive starting material for the generation of diverse chemical libraries. This guide has provided a comprehensive overview of its key characteristics, a plausible synthetic route, and a detailed analysis of its expected spectroscopic features. This information will be a valuable resource for researchers and scientists working with this and related heterocyclic compounds, aiding in the rational design and synthesis of future therapeutic agents.

References

- A kind of synthetic method of 4,6-dichloro-2-methylthio-5-nitropyrimidine - Google P

- 4,6-Dichloro-5-nitropyrimidine synthesis - ChemicalBook. (URL not available)

- the first time from 4,6-dichloro-5-nitropyrimidine (12) by following a - Semantic Scholar. (URL not available)

- An Efficient and Convenient Synthesis of 4,6-Dichloro-2-methyl-5-nitropyrimidine | Asian Journal of Chemistry. (URL not available)

- Table of Contents - The Royal Society of Chemistry. (URL not available)

- Supporting information for - The Royal Society of Chemistry. (URL not available)

- 13C NMR Chemical Shifts - Oregon St

- 4,6-Dichloro-5-nitropyrimidine - Chem-Impex. (URL not available)

- 4-Chloro-6-methoxy-2-methyl-5-nitropyrimidine | CymitQuimica. (URL not available)

- Mass Spectrometry Fragmentation Part 1 - YouTube. (URL not available)

- Infrared Spectroscopy - MSU chemistry. (URL not available)

- The infrared spectra of nitriles and related compounds frozen in Ar and H2O - PubMed. (URL not available)

- Predict 13C carbon NMR spectra - NMRDB.org. (URL not available)

- IR: nitro groups. (URL not available)

- Best Practice Guide for Generating Mass Spectra. - The Royal Society of Chemistry. (URL not available)

- (PDF) A theoretical study on 2-chloro-5-(2-hydroxyethyl)

- Copyright Catalyst Education 2020 - Homework For You. (URL not available)

- 12.8: Infrared Spectra of Some Common Functional Groups - Chemistry LibreTexts. (URL not available)

- Mass Spectrometry - Fragmentation Patterns - Chemistry LibreTexts. (URL not available)

- Mass Spectra of some substituted 2-Chloro-pyridones.

- Origin of the conformational modulation of the 13C NMR chemical shift of methoxy groups in aromatic natural compounds - PubMed. (URL not available)

- Solving Mass Spectroscopy Problems - Analyzing Fragmentation P

- Solved Lab 7 Nucleophilic Aromatic Substitution Objectives | Chegg.com. (URL not available)

- IR Infrared Spectroscopy Review - 15 Practice Problems - Signal, Shape, Intensity, Functional Groups - YouTube. (URL not available)

- How to predict the 13C NMR spectrum of a compound - YouTube. (URL not available)

- Chapter 23.4: Common Classes of Organic Reactions - Chemistry LibreTexts. (URL not available)

- Chemistry Nucleophilic Aromatic Substitution Experiment PDF - Scribd. (URL not available)

- Question: (8pts) Nucleophilic Aromatic Substitution (pending/8pts) Draw the curved arrow reaction for this experiment showing the formation of two possible products - Chegg. (URL not available)

- 4-Chloronitrobenzene(100-00-5) 1H NMR spectrum - ChemicalBook. (URL not available)

- 4-Hydroxy-6-methyl-2-pyrone(675-10-5) 1H NMR spectrum - ChemicalBook. (URL not available)

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. homeworkforyou.com [homeworkforyou.com]

- 3. chegg.com [chegg.com]

- 4. 4,6-Dichloro-5-nitropyrimidine synthesis - chemicalbook [chemicalbook.com]

- 5. asianpubs.org [asianpubs.org]

- 6. Origin of the conformational modulation of the 13C NMR chemical shift of methoxy groups in aromatic natural compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. youtube.com [youtube.com]

- 8. m.youtube.com [m.youtube.com]

- 9. youtube.com [youtube.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. jcsp.org.pk [jcsp.org.pk]

- 12. orgchemboulder.com [orgchemboulder.com]

- 13. Infrared Spectroscopy [www2.chemistry.msu.edu]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. m.youtube.com [m.youtube.com]

4-Chloro-6-methoxy-5-nitropyrimidine molecular weight and formula

An In-Depth Technical Guide to 4-Chloro-6-methoxy-5-nitropyrimidine for Advanced Research

Introduction

4-Chloro-6-methoxy-5-nitropyrimidine is a highly functionalized heterocyclic compound that serves as a critical intermediate in the synthesis of a diverse range of biologically active molecules. Its pyrimidine core, adorned with reactive chloro, electron-donating methoxy, and electron-withdrawing nitro groups, provides a versatile scaffold for medicinal chemists and material scientists. This guide offers a comprehensive overview of its chemical properties, a validated synthesis protocol, and its applications in modern drug discovery, grounded in established scientific principles.

PART 1: Core Physicochemical and Structural Data

The unique reactivity and potential applications of 4-Chloro-6-methoxy-5-nitropyrimidine are dictated by its fundamental physicochemical properties. These data are essential for experimental design, from reaction setup to purification and characterization.

| Property | Value | Source |

| Molecular Formula | C₅H₄ClN₃O₃ | [1] |

| Molecular Weight | 189.555 g/mol | [1] |

| CAS Number | 52854-14-5 | [1] |

| Appearance | Solid (form may vary) | |

| Melting Point | 66°C | [1] |

| Boiling Point | 343.1°C at 760 mmHg | [1] |

| Density | 1.532 g/cm³ | [1] |

| Flash Point | 161.3°C | [1] |

| Refractive Index | 1.569 | [1] |

PART 2: Synthesis Protocol and Mechanistic Rationale

The synthesis of substituted pyrimidines often involves a multi-step process that builds the heterocyclic core and then introduces the desired functional groups. The following protocol is a representative synthesis for a related compound, 4,6-dichloro-2-methyl-5-nitropyrimidine, which can be adapted for 4-Chloro-6-methoxy-5-nitropyrimidine, illustrating the core chemical transformations involved. The general strategy involves cyclization to form the pyrimidine ring, followed by nitration and chlorination.

Experimental Protocol: A Generalized Synthesis Pathway

This protocol outlines a plausible multi-step synthesis starting from common laboratory reagents, based on established methods for pyrimidine synthesis.[2][3]

Step 1: Cyclization to form the Pyrimidine Core

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium methoxide in absolute ethanol.

-

To this solution, add diethyl malonate, followed by the dropwise addition of acetamidine hydrochloride.

-

Reflux the mixture for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and neutralize with a dilute acid (e.g., HCl).

-

The resulting precipitate, the pyrimidine-dione precursor, is collected by filtration, washed with cold ethanol, and dried under vacuum.

Causality and Expertise : The use of a strong base like sodium methoxide is crucial for deprotonating the active methylene group of diethyl malonate, enabling its condensation with acetamidine to form the heterocyclic ring. Refluxing provides the necessary activation energy for the cyclization reaction to proceed to completion.

Step 2: Nitration of the Pyrimidine Ring

-

To a mixture of nitric acid, trichloroacetic acid, and acetic acid, cooled in an ice bath, slowly add the pyrimidine-dione precursor from Step 1.

-

Stir the mixture at a low temperature (0-5°C) for 2-3 hours.

-

Carefully pour the reaction mixture onto crushed ice.

-

The nitrated product will precipitate out of the solution. Collect the solid by filtration, wash thoroughly with water to remove any residual acid, and dry.

Causality and Expertise : The mixed acid system provides a potent nitrating agent (NO₂⁺). The electron-rich pyrimidine ring is susceptible to electrophilic substitution, and the nitro group is directed to the 5-position. Low temperatures are essential to control the exothermic reaction and prevent unwanted side reactions.

Step 3: Chlorination of the Nitrated Pyrimidine

-

In a fume hood, gently reflux the nitrated pyrimidine from Step 2 in an excess of phosphorus oxychloride (POCl₃) for 3-4 hours. A small amount of a catalyst such as N,N-dimethylaniline can be added to facilitate the reaction.[2]

-

After the reaction is complete, cool the mixture and carefully quench the excess POCl₃ by slowly pouring it onto crushed ice.

-

The chlorinated product is then extracted into an organic solvent (e.g., ethyl acetate).

-

The organic layer is washed with a saturated sodium bicarbonate solution, followed by brine, and then dried over anhydrous magnesium sulfate.

-

The solvent is removed under reduced pressure to yield the crude product, which can be further purified by recrystallization or column chromatography.

Causality and Expertise : Phosphorus oxychloride is a standard and effective reagent for converting hydroxyl groups on a pyrimidine ring to chloro groups.[4] The reaction proceeds via a nucleophilic substitution mechanism. The use of a catalyst can increase the reaction rate. A careful workup is necessary to safely neutralize the highly reactive POCl₃ and isolate the final product.

Synthesis Workflow Diagram

Caption: A generalized workflow for the synthesis of functionalized nitropyrimidines.

PART 3: Applications in Drug Development and Chemical Biology

The structural motifs present in 4-Chloro-6-methoxy-5-nitropyrimidine make it a valuable building block in medicinal chemistry. The chloro and methoxy groups, in particular, play significant roles in modulating the biological activity and pharmacokinetic properties of drug candidates.[5][6]

Role as a Versatile Chemical Scaffold

The pyrimidine ring is a common core structure in numerous FDA-approved drugs. The reactivity of the chloro group at the 4-position allows for nucleophilic substitution reactions, enabling the introduction of a wide variety of functional groups and the construction of compound libraries for high-throughput screening. The methoxy and nitro groups modulate the electronic properties of the ring, influencing its interaction with biological targets.

Potential Therapeutic Applications

-

Antibacterials: This class of compounds has been categorized under antibacterials, suggesting its potential as a starting point for the development of new antibiotics.[1]

-

Anticancer Agents: Related quinoline and pyrimidine derivatives are known to be key intermediates in the synthesis of inhibitors for signaling pathways, such as the PI3K/mTOR pathway, which is often dysregulated in cancer.[7][8] The functional groups on 4-Chloro-6-methoxy-5-nitropyrimidine can be modified to optimize binding to kinase domains or other therapeutic targets.

PART 4: Safety, Handling, and Storage

As with any reactive chemical intermediate, proper safety precautions are paramount when handling 4-Chloro-6-methoxy-5-nitropyrimidine. The following guidelines are based on safety data sheets for structurally related compounds.[9][10][11][12]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

-

Handling: Handle the compound in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong bases.

-

First Aid:

-

In case of skin contact: Immediately wash with plenty of soap and water.[10]

-

In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[9][10]

-

If inhaled: Move the person to fresh air and keep them comfortable for breathing.[9][10]

-

If swallowed: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.[9]

-

Conclusion

4-Chloro-6-methoxy-5-nitropyrimidine is a compound of significant interest to the scientific community, particularly those in the fields of medicinal chemistry and drug discovery. Its well-defined physicochemical properties, coupled with its versatile reactivity, make it an ideal starting material for the synthesis of novel therapeutic agents. A thorough understanding of its synthesis, handling, and chemical properties is essential for unlocking its full potential in research and development.

References

- Google Patents. A kind of synthetic method of 4,6-dichloro-2-methylthio-5-nitropyrimidine.

-

PubChem. 4-Chloro-6-methoxy-2-methylpyrimidin-5-amine. Available from: [Link]

-

Asian Journal of Chemistry. An Efficient and Convenient Synthesis of 4,6-Dichloro-2-methyl-5-nitropyrimidine. Available from: [Link]

-

ResearchGate. (PDF) Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline. Available from: [Link]

-

Drug Hunter. Roles of the Chloro and Methoxy Groups in Drug Discovery. Available from: [Link]

-

Atlantis Press. Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline. Available from: [Link]

-

YouTube. Roles of the Chloro and Methoxy Groups in Drug Discovery. Available from: [Link]

Sources

- 1. echemi.com [echemi.com]

- 2. CN102952084A - A kind of synthetic method of 4,6-dichloro-2-methylthio-5-nitropyrimidine - Google Patents [patents.google.com]

- 3. asianpubs.org [asianpubs.org]

- 4. benchchem.com [benchchem.com]

- 5. drughunter.com [drughunter.com]

- 6. m.youtube.com [m.youtube.com]

- 7. researchgate.net [researchgate.net]

- 8. download.atlantis-press.com [download.atlantis-press.com]

- 9. fishersci.com [fishersci.com]

- 10. fishersci.com [fishersci.com]

- 11. 4-Chloro-6-methoxypyrimidine - Safety Data Sheet [chemicalbook.com]

- 12. fishersci.com [fishersci.com]

An In-Depth Technical Guide to the Melting and Boiling Points of 4-Chloro-6-methoxy-5-nitropyrimidine

For Researchers, Scientists, and Drug Development Professionals

Authored by: Senior Application Scientist, Gemini Division

Abstract: This technical guide provides a comprehensive overview of the physicochemical properties of 4-Chloro-6-methoxy-5-nitropyrimidine, with a primary focus on its melting and boiling points. As a key intermediate in the synthesis of various biologically active molecules, a thorough understanding of these fundamental properties is crucial for its handling, characterization, and application in research and drug development. This document details established experimental methodologies for the accurate determination of melting and boiling points, discusses the theoretical and practical significance of these parameters, and outlines the necessary safety protocols for handling this compound. The information presented herein is intended to equip researchers and drug development professionals with the essential knowledge to effectively utilize 4-Chloro-6-methoxy-5-nitropyrimidine in their scientific endeavors.

Introduction to 4-Chloro-6-methoxy-5-nitropyrimidine

4-Chloro-6-methoxy-5-nitropyrimidine is a substituted pyrimidine derivative featuring a chlorine atom, a methoxy group, and a nitro group attached to the pyrimidine core. The pyrimidine scaffold is a fundamental heterocyclic motif found in numerous biologically significant molecules, including nucleic acids and a wide array of pharmaceuticals. The specific combination of substituents on this pyrimidine ring makes it a versatile building block in organic synthesis, particularly for the development of novel therapeutic agents.

The presence of the electron-withdrawing nitro group and the chloro substituent, a good leaving group, makes the pyrimidine ring susceptible to nucleophilic aromatic substitution, enabling the introduction of diverse functionalities. The methoxy group, also an important pharmacophoric element, further modulates the electronic properties and reactivity of the molecule. Given its role as a synthetic intermediate, the purity and identity of 4-Chloro-6-methoxy-5-nitropyrimidine are of paramount importance, and its melting and boiling points serve as critical initial indicators of these attributes.

Physicochemical Properties of 4-Chloro-6-methoxy-5-nitropyrimidine

A summary of the key physicochemical properties of 4-Chloro-6-methoxy-5-nitropyrimidine is presented in the table below. It is important to note that the melting and boiling points are reported from a single supplier and should be experimentally verified for critical applications.

| Property | Value | Source |

| Molecular Formula | C₅H₄ClN₃O₃ | [1] |

| Molecular Weight | 189.55 g/mol | [1] |

| CAS Number | 52854-14-5 | [1][2][3] |

| Melting Point | 66 °C | [1] |

| Boiling Point | 343.1 °C at 760 mmHg | [1] |

| Density | 1.532 g/cm³ | [1] |

| Appearance | Solid (form may vary) | [4] |

Molecular Structure:

Caption: Chemical structure of 4-Chloro-6-methoxy-5-nitropyrimidine.

The Significance of Melting and Boiling Points in a Drug Development Context

The melting and boiling points are fundamental physical constants that provide valuable insights throughout the drug discovery and development process:

-

Identity and Purity Assessment: A sharp and well-defined melting point is a primary indicator of the purity of a crystalline solid. Impurities typically lead to a depression and broadening of the melting point range. This makes melting point determination a quick and cost-effective method for initial purity assessment of newly synthesized batches of 4-Chloro-6-methoxy-5-nitropyrimidine.

-

Polymorphism Screening: Different crystalline forms (polymorphs) of a compound can exhibit distinct melting points. Identifying and characterizing polymorphs is critical in drug development as they can have different solubilities, stabilities, and bioavailabilities.

-

Formulation Development: The melting point influences the choice of formulation strategies. For instance, a low melting point may necessitate specific considerations during manufacturing processes like milling and granulation to avoid melting or sticking.

-

Solubility and Bioavailability: While not a direct measure, the melting point is related to the lattice energy of the crystal. Higher melting points often correlate with lower aqueous solubility, which can impact the oral bioavailability of a drug candidate.

-

Process Chemistry and Safety: The boiling point is a critical parameter for purification techniques such as distillation. For compounds with high boiling points like 4-Chloro-6-methoxy-5-nitropyrimidine, vacuum distillation may be required to prevent thermal decomposition. Understanding the boiling point is also essential for assessing thermal hazards during process scale-up.

Experimental Determination of Melting and Boiling Points

Accurate determination of the melting and boiling points of 4-Chloro-6-methoxy-5-nitropyrimidine requires meticulous experimental technique. The following sections provide detailed, field-proven protocols.

Melting Point Determination: The Capillary Method

The capillary method is the most common and reliable technique for determining the melting point of a solid organic compound.

Principle: A small, finely powdered sample of the compound is packed into a thin-walled capillary tube and heated in a controlled manner. The temperature range over which the substance melts is observed and recorded as the melting point.

Experimental Workflow:

Caption: Workflow for Melting Point Determination.

Detailed Protocol:

-

Sample Preparation: Ensure the sample of 4-Chloro-6-methoxy-5-nitropyrimidine is completely dry and finely powdered. This can be achieved by grinding the crystals with a spatula on a watch glass.

-

Capillary Tube Loading: Press the open end of a capillary tube (sealed at one end) into the powdered sample. Tap the sealed end of the tube on a hard surface to pack the sample into the bottom. Repeat until a column of 2-3 mm of tightly packed sample is obtained.

-

Apparatus Setup: Place the loaded capillary tube into the heating block of a melting point apparatus.

-

Heating: If the approximate melting point is known (around 66 °C), rapidly heat the block to about 50-55 °C. Then, decrease the heating rate to 1-2 °C per minute to allow for thermal equilibrium between the sample, heating block, and thermometer.

-

Observation and Recording: Observe the sample through the magnifying lens. Record the temperature at which the first drop of liquid appears (the onset of melting). Continue heating slowly and record the temperature at which the last solid crystal melts (the clear point). The recorded range between these two temperatures is the melting point range. For a pure compound, this range should be narrow (typically ≤ 1 °C).

Boiling Point Determination: The Thiele Tube Method

Due to the high boiling point of 4-Chloro-6-methoxy-5-nitropyrimidine, determination at atmospheric pressure may lead to decomposition. Therefore, boiling point determination under reduced pressure is recommended. However, for instructional purposes, the Thiele tube method for atmospheric pressure is described below. This can be adapted for vacuum by connecting the system to a vacuum source and a manometer.

Principle: A small amount of the liquid is heated in a test tube containing an inverted capillary tube. As the liquid is heated, the air trapped in the capillary expands and escapes. When the external pressure equals the vapor pressure of the liquid, the liquid boils and a steady stream of bubbles emerges from the capillary. Upon cooling, the liquid will enter the capillary tube at the boiling point.

Experimental Workflow:

Caption: Workflow for Boiling Point Determination.

Detailed Protocol:

-

Apparatus Assembly: Attach a small test tube (fusion tube) containing 1-2 mL of 4-Chloro-6-methoxy-5-nitropyrimidine to a thermometer using a rubber band. The bulb of the thermometer should be level with the bottom of the test tube.

-

Capillary Insertion: Place a capillary tube, sealed at one end, into the test tube with the open end downwards.

-

Heating: Clamp the thermometer with the attached test tube in a Thiele tube filled with a high-boiling point oil (e.g., silicone oil) so that the heat-transfer oil level is above the sample.

-

Heating and Observation: Gently heat the side arm of the Thiele tube with a microburner. As the temperature rises, air will be expelled from the capillary tube. Continue heating until a steady stream of bubbles emerges from the tip of the capillary tube.

-

Cooling and Measurement: Remove the heat and allow the apparatus to cool slowly while stirring the oil bath. The stream of bubbles will slow down and stop. The temperature at which the liquid just begins to enter the capillary tube is the boiling point of the liquid at the recorded atmospheric pressure.

Safety, Handling, and Disposal

As a Senior Application Scientist, ensuring the safe handling of all chemical compounds is of the utmost importance. While a specific safety data sheet (SDS) for 4-Chloro-6-methoxy-5-nitropyrimidine was not available in the search results, the following precautions should be taken based on the known hazards of related chloro- and nitro-substituted aromatic compounds.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves, when handling this compound.

-

Ventilation: Handle 4-Chloro-6-methoxy-5-nitropyrimidine in a well-ventilated fume hood to avoid inhalation of any dust or vapors.

-

Handling: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water. Avoid creating dust.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

The melting and boiling points of 4-Chloro-6-methoxy-5-nitropyrimidine are crucial physicochemical parameters that inform its identity, purity, and suitability for various applications in research and drug development. This guide has provided the reported values for these constants, detailed and reliable experimental protocols for their determination, and an overview of their significance. By adhering to the methodologies and safety precautions outlined herein, researchers and scientists can confidently and safely work with this important synthetic intermediate, paving the way for future discoveries.

References

- Google Patents. A kind of synthetic method of 4,6-dichloro-2-methylthio-5-nitropyrimidine.

-

Thoreauchem. 4-chloro-6-methoxy-5-nitropyrimidine-52854-14-5. [Link]

-

Asian Journal of Chemistry. An Efficient and Convenient Synthesis of 4,6-Dichloro-2-methyl-5-nitropyrimidine. [Link]

-

MedCrave online. Physicochemical properties of some pyrimidine derivatives in some organic solvents. [Link]

-

MDPI. 4-Chloro-6-ethoxy-2-(methylthio)pyrimidine. [Link]

-

Royal Society of Chemistry. Symmetric 4,6-dialkyl/arylamino-5-nitropyrimidines: theoretical explanation of why aminolysis of alkoxy groups is favoured over chlorine aminolysis in nitro-activated pyrimidines. [Link]

-

ResearchGate. Synthesis of 4-chloro-6-ethoxy-2-(methylthio)pyrimidine (5) and.... [Link]

-

PubChemLite. 4-chloro-5-methoxy-6-methylpyrimidine (C6H7ClN2O). [Link]

-

Royal Society of Chemistry. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. [Link]

-

ChemRxiv. Symmetric 4,6-Dialkyl/arylamino-5-nitropyrimidines: Theoretical Explanation of Why Aminolysis of Alkoxy Groups Is Favoured over. [Link]

-

ResearchGate. Synthesis and Photophysical Properties of Substituted Pyrimidines | Request PDF. [Link]

-

Journal of the American Chemical Society. 2-Substituted 5-nitropyrimidines by the Condensation of Sodium Nitromalonaldehyde with Amidines1. [Link]

-

PubMed Central. Effects of Nitro-Substitution on the Spectroscopic and Self-Assembly Properties of BODIPY Dyes. [Link]

-

PubMed Central. Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives. [Link]

-

ResearchGate. Chapter 11 Pyrimidines. [Link]

-

ACS Omega. Push and Pull Effect of Methoxy and Nitro Groups Modifies the Spin-State Switching Temperature in Fe(III) Complexes. [Link]

Sources

A Senior Application Scientist's Guide to the Spectroscopic Characterization of 4-Chloro-6-methoxy-5-nitropyrimidine

Executive Summary

This technical guide provides a comprehensive analysis of the spectroscopic data for 4-Chloro-6-methoxy-5-nitropyrimidine (CAS No. 52854-14-5). Designed for researchers, scientists, and professionals in drug development, this document delves into the principles and interpretation of Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy for the complete structural elucidation of this key chemical intermediate. By integrating established analytical protocols with predictive data analysis, this guide serves as an authoritative resource for confirming the identity, purity, and structure of the title compound, ensuring data integrity in research and development pipelines.

Introduction: The Molecular Profile

4-Chloro-6-methoxy-5-nitropyrimidine is a substituted pyrimidine, a heterocyclic aromatic ring system that forms the core of essential biological molecules. Its unique combination of functional groups—a reactive chloro group, an electron-donating methoxy group, and a strongly electron-withdrawing nitro group—makes it a versatile building block in medicinal chemistry and materials science. Accurate and unambiguous structural confirmation is the bedrock of any scientific endeavor; thus, a multi-faceted spectroscopic approach is not just recommended, but essential.

This guide will deconstruct the molecule's spectroscopic signature, explaining the causality behind the expected data and establishing a self-validating system where each analytical technique corroborates the others.

Chemical Identity and Physicochemical Properties

A foundational understanding of a molecule's basic properties is critical before undertaking advanced analysis. These properties influence sample preparation, choice of analytical technique, and interpretation of results.

| Property | Value | Source |

| CAS Number | 52854-14-5 | [1][2] |

| Molecular Formula | C₅H₄ClN₃O₃ | [1] |

| Molecular Weight | 189.56 g/mol | [1][2] |

| Exact Mass | 188.99400 Da | [1] |

| Melting Point | 66°C | [1] |

| Boiling Point | 343.1°C at 760 mmHg | [1] |

| Density | 1.532 g/cm³ | [1] |

Molecular Structure

The structural arrangement of atoms and functional groups dictates the entire spectroscopic output. Understanding this arrangement allows for the prediction and subsequent confirmation of spectral features.

Caption: Molecular Structure of 4-Chloro-6-methoxy-5-nitropyrimidine.

Experimental Workflows & Protocols

Scientific integrity demands robust and reproducible methodologies. The protocols outlined below represent standard, validated procedures for the spectroscopic analysis of small organic molecules.

General Sample Preparation

For all analyses, the sample of 4-Chloro-6-methoxy-5-nitropyrimidine must be of high purity, typically >97%, to avoid interference from impurities. The solid material should be dried under vacuum to remove residual solvents.

-

NMR Spectroscopy: Dissolve ~5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard. Transfer the solution to a 5 mm NMR tube.

-

Mass Spectrometry: Prepare a ~1 mg/mL stock solution in a suitable solvent like methanol or acetonitrile. Dilute this stock solution to a final concentration of ~1-10 µg/mL in the same solvent, adding 0.1% formic acid to promote ionization if using Electrospray Ionization (ESI) in positive mode.

-

IR Spectroscopy: If using an Attenuated Total Reflectance (ATR) accessory, place a small amount of the solid powder directly onto the ATR crystal and apply pressure to ensure good contact.

Spectroscopic Analysis Workflow

Caption: Standard workflow for spectroscopic structural elucidation.

Spectroscopic Data and In-Depth Interpretation

Disclaimer: The following spectral data are predicted based on the known chemical structure and established principles of spectroscopy. While commercial suppliers indicate the availability of spectral data[3][4], publicly accessible experimental spectra were not available at the time of this writing. These predictions serve as an expert guide for what a researcher should expect to observe.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy provides information on the number of distinct proton environments and their connectivity. For 4-Chloro-6-methoxy-5-nitropyrimidine, two signals are expected.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~8.8 - 9.2 | Singlet (s) | 1H | H2 (Proton on Ring) | The proton at the C2 position is highly deshielded by the two adjacent electronegative nitrogen atoms in the pyrimidine ring and the electron-withdrawing effects of the chloro and nitro groups.[5] |

| ~4.1 - 4.3 | Singlet (s) | 3H | -OCH₃ (Methoxy Protons) | The protons of the methoxy group are attached to an oxygen atom, which is electronegative, shifting them downfield from a typical alkane proton. |

Expert Insight: The simplicity of the ¹H NMR spectrum is a key validation point. Observing only two singlets immediately confirms the presence of a single, isolated aromatic proton and a methoxy group, which is consistent with the proposed symmetrical substitution pattern. Automated NMR prediction tools can be used to refine these expected shifts.[6][7][8]

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR spectroscopy identifies all unique carbon environments within the molecule. For this compound, five distinct signals are predicted. The prediction of chemical shifts relies on understanding the electronic effects of the various substituents on the pyrimidine ring.[9][10]

| Predicted Chemical Shift (δ, ppm) | Carbon Assignment | Rationale | | :--- | :--- | :--- | :--- | | ~165 - 170 | C6 | Attached to two electronegative atoms (N and O), this carbon is significantly deshielded and appears far downfield. | | ~155 - 160 | C4 | Attached to electronegative nitrogen and chlorine atoms, resulting in a strong downfield shift. | | ~150 - 155 | C2 | Attached to two electronegative nitrogen atoms, causing a downfield shift. | | ~120 - 125 | C5 | This is a quaternary carbon attached to the nitro group. The direct attachment to the electron-withdrawing nitro group causes a downfield shift, though less pronounced than carbons directly bonded to N or O within the ring. | | ~55 - 60 | -OCH₃ | A typical chemical shift for a methoxy carbon attached to an aromatic system. |

Trustworthiness Check: The ¹³C NMR spectrum validates the ¹H NMR data. The presence of five carbon signals confirms the molecular symmetry and the existence of all five carbon atoms proposed in the molecular formula. Online prediction databases are a valuable resource for corroborating these assignments.[11][12][13]

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound and, through fragmentation patterns, offers clues about its structure. The most critical piece of information for this molecule is the isotopic pattern of the molecular ion.

| m/z Value (Mass-to-Charge Ratio) | Ion Identity | Key Observation & Rationale |

| 189 | [M]⁺ | The molecular ion corresponding to the formula C₅H₄³⁵ClN₃O₃. |

| 191 | [M+2]⁺ | The isotopic ion containing ³⁷Cl. The relative abundance of the M+2 peak should be approximately one-third that of the M peak, which is the characteristic isotopic signature for a molecule containing one chlorine atom.[14] |

| 174 | [M - CH₃]⁺ | Loss of a methyl radical from the methoxy group is a common initial fragmentation.[15][16] |

| 159 | [M - NO]⁺ | Loss of nitric oxide is a possible fragmentation pathway for nitroaromatic compounds. |

| 154 | [M - Cl]⁺ | Loss of the chlorine radical. |

Self-Validation System: The mass spectrum is a powerful, self-validating tool. The observation of the molecular ion at m/z 189 confirms the molecular weight derived from the formula. Critically, the presence of a peak at m/z 191 with ~33% the intensity of the m/z 189 peak provides definitive evidence for the presence of a single chlorine atom, thus validating a key component of the structure.[17][18]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the vibrational frequencies of its bonds.[19]

| Predicted Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Rationale |

| ~3100 - 3000 | C-H Stretch (aromatic) | Pyrimidine Ring | The C-H bond on the aromatic ring will absorb in this region.[20] |

| ~2950 - 2850 | C-H Stretch (aliphatic) | -OCH₃ | The C-H bonds of the methyl group will show characteristic stretches just below 3000 cm⁻¹. |

| ~1580 - 1450 | C=N, C=C Stretch | Pyrimidine Ring | The double bonds within the aromatic pyrimidine ring give rise to a series of sharp absorptions in this region.[5] |

| ~1550 & ~1350 | Asymmetric & Symmetric N-O Stretch | Nitro Group (-NO₂) | The nitro group is characterized by two strong, sharp absorption bands. The asymmetric stretch is typically found around 1550-1475 cm⁻¹ and the symmetric stretch around 1360-1290 cm⁻¹ for nitroaromatic compounds.[21] |

| ~1250 - 1050 | C-O Stretch | Methoxy Group | The C-O single bond stretch of the methoxy group will appear as a strong band in this region. |

| ~800 - 600 | C-Cl Stretch | Chloro Group | The carbon-chlorine bond vibration is typically found in the fingerprint region of the spectrum. |

Causality in Interpretation: The IR spectrum acts as a rapid checklist for the expected functional groups. The presence of strong, distinct peaks for the nitro group (N-O stretches) and the aromatic system (C=N/C=C stretches), combined with the C-O stretch of the ether, provides compelling evidence that all key functional groups are present in the analyzed sample.[22]

Conclusion

The comprehensive spectroscopic analysis of 4-Chloro-6-methoxy-5-nitropyrimidine provides an unambiguous confirmation of its molecular structure. The ¹H and ¹³C NMR spectra define the carbon-hydrogen framework, the mass spectrum confirms the molecular weight and elemental composition (specifically the presence of chlorine), and the IR spectrum verifies the presence of all key functional groups. Together, these techniques form a robust, self-validating methodology that ensures the identity and quality of this important chemical intermediate for its application in research and development.

References

-

How to predict the 13C NMR spectrum of a compound . Dr Stan Fowler via YouTube. [Link]

-

IR, NMR spectral data of pyrimidine derivatives . ResearchGate. [Link]

-

Interpretation of mass spectra . SlidePlayer. [Link]

-

Mass Spectrometry - Fragmentation Patterns . Chemistry LibreTexts. [Link]

-

Fragmentation patterns in the mass spectra of organic compounds . Chemguide. [Link]

-

NMR Predictor Documentation . Chemaxon. [Link]

-

NMR Prediction Software . ACD/Labs. [Link]

-

CASPRE - 13C NMR Predictor . CASPRE. [Link]

-

Interpreting Infrared Spectra . Specac Ltd. [Link]

-

Predicting C-NMR spectra from molecular structure . YouTube. [Link]

-

Predicting Chemical Shifts in an 1H-NMR Spectrum . Timothy Siniscalchi via YouTube. [Link]

-

Automated structure verification based on 1H NMR prediction . PubMed. [Link]

-

Mass Spectrometry . Michigan State University Department of Chemistry. [Link]

-

Simulate and predict NMR spectra . NMRDB.org. [Link]

-

Predict 13C carbon NMR spectra . NMRDB.org. [Link]

-

IR Spectroscopy Tutorial: Nitro Groups . University of Calgary. [Link]

-

Table of Characteristic IR Absorptions . [Link]

-

Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra . Master Organic Chemistry. [Link]

-

Mass Spectra of some substituted 2-Chloro-pyridones . Journal of the Chemical Society of Pakistan. [Link]

-

Predict 13C NMR spectra . Cheminfo.org. [Link]

Sources

- 1. echemi.com [echemi.com]

- 2. 14436-32-9 Cas No. | 9 | Matrix Scientific [matrixscientific.com]

- 3. 4-CHLORO-6-METHOXY-5-NITROPYRIMIDINE(52854-14-5) 1H NMR [m.chemicalbook.com]

- 4. 52854-14-5|4-Chloro-6-methoxy-5-nitropyrimidine|BLD Pharm [bldpharm.com]

- 5. researchgate.net [researchgate.net]

- 6. acdlabs.com [acdlabs.com]

- 7. Automated structure verification based on 1H NMR prediction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Simulate and predict NMR spectra [nmrdb.org]

- 9. m.youtube.com [m.youtube.com]

- 10. youtube.com [youtube.com]

- 11. CASPRE [caspre.ca]

- 12. Visualizer loader [nmrdb.org]

- 13. Predict 13C NMR spectra [cheminfo.org]

- 14. Mass Spectrometry [www2.chemistry.msu.edu]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. chemguide.co.uk [chemguide.co.uk]

- 17. uni-saarland.de [uni-saarland.de]

- 18. jcsp.org.pk [jcsp.org.pk]

- 19. Interpreting Infrared Spectra - Specac Ltd [specac.com]

- 20. uanlch.vscht.cz [uanlch.vscht.cz]

- 21. orgchemboulder.com [orgchemboulder.com]

- 22. masterorganicchemistry.com [masterorganicchemistry.com]

The Strategic Role of 4-Chloro-6-methoxy-5-nitropyrimidine in Modern Medicinal Chemistry: A Technical Guide

Abstract

The pyrimidine scaffold remains a cornerstone in the landscape of medicinal chemistry, offering a versatile and privileged structure for the development of novel therapeutics.[1][2][3][4] Within this vast chemical space, 4-Chloro-6-methoxy-5-nitropyrimidine emerges as a highly strategic building block, particularly in the synthesis of targeted therapies for oncology and other disease areas. This technical guide provides an in-depth analysis of the synthesis, reactivity, and application of this key intermediate. We will explore its role in the construction of potent kinase inhibitors and other bioactive molecules, supported by detailed experimental protocols, structure-activity relationship (SAR) insights, and graphical representations of relevant biological pathways and synthetic workflows. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this powerful synthetic tool in their discovery programs.

Introduction: The Pyrimidine Scaffold in Drug Discovery

Nitrogen-containing heterocycles are fundamental to the design of a vast array of pharmaceuticals due to their ability to engage in diverse biological interactions.[1][2] The pyrimidine ring, a core component of nucleobases, is particularly prominent and is featured in numerous FDA-approved drugs.[1][2] Its structural features allow for precise functionalization, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties. The strategic placement of electron-withdrawing and leaving groups on the pyrimidine core transforms it into a versatile electrophilic scaffold, ripe for elaboration into complex molecular architectures. 4-Chloro-6-methoxy-5-nitropyrimidine is a prime example of such an activated scaffold, offering multiple reaction handles for medicinal chemists to exploit.

Synthesis of 4-Chloro-6-methoxy-5-nitropyrimidine: A Plausible Route

While not a commodity chemical, 4-Chloro-6-methoxy-5-nitropyrimidine can be synthesized through a logical sequence of reactions, drawing parallels from the established synthesis of related dichloronitropyrimidines.[5][6] A robust synthetic strategy commences with a suitable precursor, such as 4,6-dihydroxy-5-nitropyrimidine, and proceeds through selective methylation and subsequent chlorination.

Proposed Synthetic Pathway

Caption: Proposed synthesis of 4-Chloro-6-methoxy-5-nitropyrimidine.

Experimental Protocol: Synthesis of 4-Chloro-6-methoxy-5-nitropyrimidine

Step 1: Formation of the Potassium Salt

-

To a stirred suspension of 4,6-dihydroxy-5-nitropyrimidine (1.0 eq) in water, add potassium carbonate (1.1 eq) portion-wise at room temperature.

-

Stir the mixture for 1 hour, during which a clear solution should form.

-

Remove the solvent under reduced pressure to yield the potassium salt of 4-hydroxy-6-oxo-5-nitro-1,6-dihydropyrimidin-1-ide as a solid.

Step 2: Selective Methylation

-

Dissolve the potassium salt (1.0 eq) in anhydrous N,N-dimethylformamide (DMF).

-

Cool the solution to 0 °C in an ice bath.

-

Add methyl iodide (1.1 eq) dropwise, maintaining the temperature below 5 °C.

-

Allow the reaction to warm to room temperature and stir for 12 hours.

-

Pour the reaction mixture into ice water and acidify with 2N HCl to a pH of 3-4.

-

Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum to afford 4-hydroxy-6-methoxy-5-nitropyrimidine.

Step 3: Chlorination

-

To a flask containing 4-hydroxy-6-methoxy-5-nitropyrimidine (1.0 eq), add phosphorus oxychloride (POCl₃, 5-10 eq).

-

Heat the mixture to reflux (approximately 110 °C) and maintain for 4-6 hours, monitoring the reaction by TLC.

-

Cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.

-

Extract the aqueous mixture with ethyl acetate (3 x volumes).

-

Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield 4-Chloro-6-methoxy-5-nitropyrimidine.

Chemical Reactivity and Synthetic Utility

The medicinal chemistry value of 4-Chloro-6-methoxy-5-nitropyrimidine lies in its predictable and sequential reactivity towards nucleophiles. The pyrimidine ring is activated towards nucleophilic aromatic substitution (SNAr) by the electron-withdrawing nitro group.

Regioselective Nucleophilic Aromatic Substitution (SNAr)

The chlorine atom at the C4 position is the more reactive site and will typically be displaced first by a variety of nucleophiles, such as amines. The methoxy group at the C6 position is less labile but can be displaced under more forcing conditions or with stronger nucleophiles. This differential reactivity allows for a stepwise and controlled introduction of different substituents.

Caption: Sequential SNAr on 4-Chloro-6-methoxy-5-nitropyrimidine.

Application in the Synthesis of Kinase Inhibitors

A primary application of this pyrimidine scaffold is in the synthesis of kinase inhibitors. Many potent and selective kinase inhibitors feature a 2,4-diaminopyrimidine core, which serves as a hinge-binding motif, mimicking the adenine of ATP. 4-Chloro-6-methoxy-5-nitropyrimidine is an excellent starting point for accessing such structures.

Case Study: Synthesis of a Hypothetical CDK Inhibitor

Cyclin-dependent kinases (CDKs) are crucial regulators of the cell cycle, and their dysregulation is a hallmark of many cancers.[7] The following workflow outlines a plausible synthesis of a CDK4/6 inhibitor scaffold starting from 4-Chloro-6-methoxy-5-nitropyrimidine.

Caption: Synthetic workflow for a purine-based kinase inhibitor.

Experimental Protocol: Nucleophilic Substitution with an Aniline

-

In a sealed vial, dissolve 4-Chloro-6-methoxy-5-nitropyrimidine (1.0 eq) in n-butanol.

-

Add the desired aniline derivative (1.1 eq) and N,N-diisopropylethylamine (DIPEA, 2.0 eq).

-

Heat the mixture to 120 °C for 16 hours.

-

Cool the reaction to room temperature and concentrate under reduced pressure.

-

Purify the residue by column chromatography on silica gel to yield the N-aryl-4-amino-6-methoxy-5-nitropyrimidine product.

Structure-Activity Relationship (SAR) Insights

The substituents introduced onto the pyrimidine core via 4-Chloro-6-methoxy-5-nitropyrimidine play a critical role in determining the biological activity of the final compounds.

| Position on Pyrimidine | Substituent Type | General Impact on Kinase Inhibition |

| C4 | Substituted anilines | Often crucial for establishing key interactions in the ATP-binding pocket and influencing selectivity. |

| C6 | Small alkyl or cycloalkyl amines | Can modulate solubility and pharmacokinetic properties. |

| C5 | (Initially Nitro) | The nitro group activates the ring for SNAr and is subsequently reduced to an amine for further cyclization (e.g., to a purine), which is often essential for activity. |

Quantitative Biological Data (Representative)

The following table presents representative IC₅₀ values for pyrimidine-based CDK4/6 inhibitors, illustrating the potency that can be achieved with this scaffold.

| Compound | Target | IC₅₀ (nM) | Cell Line | Cellular IC₅₀ (µM) |

| Palbociclib | CDK4/Cyclin D1 | 11 | MCF-7 | 0.06 |

| CDK6/Cyclin D3 | 16 | |||

| Ribociclib | CDK4/Cyclin D1 | 10 | CAMA-1 | 0.11 |

| CDK6/Cyclin D3 | 39 | |||

| Abemaciclib | CDK4/Cyclin D1 | 2 | T47D | 0.047 |

| CDK6/Cyclin D3 | 10 |

Note: Data for approved drugs is shown to represent the potential of the pyrimidine scaffold.

The CDK4/6-Cyclin D-Rb Signaling Pathway

The CDK4/6 pathway is a critical driver of cell cycle progression from the G1 to the S phase. Inhibitors developed from scaffolds like 4-Chloro-6-methoxy-5-nitropyrimidine aim to block this pathway, leading to cell cycle arrest and inhibition of tumor growth.

Caption: The CDK4/6-Cyclin D-Rb signaling pathway and the point of intervention for CDK4/6 inhibitors.

Conclusion